Enhanced Sulfur Electrophilicity vs. Unsubstituted Benzenesulfonyl Fluoride
The electrophilicity of the sulfonyl fluoride sulfur center—and thus its reactivity toward biological nucleophiles (Tyr, Lys, Ser)—is predictably modulated by ring substituents [1]. Using the Hammett Linear Free Energy Relationship, the combined electron-withdrawing effect of the 2-NO₂ (σₚ = +0.78) and 5-Br (σₘ = +0.39) substituents yields a substantially larger net σ value compared to unsubstituted benzenesulfonyl fluoride (σ = 0) or mono-nitrated 4-nitrobenzenesulfonyl fluoride (σₚ = +0.78 for NO₂ only) [2]. For the alkaline hydrolysis of benzenesulfonyl fluorides, positive ρ values have been experimentally determined by Bunton and Aberlin, confirming that electron-withdrawing substituents accelerate reaction rates [3]. The dual-substituent architecture of 5-Br-2-NO₂–Ph–SO₂F is thus predicted to exhibit faster SuFEx kinetics and higher covalent labeling efficiency than any mono-substituted analog.
NBSF: Σσ ≈ +0.78
PhSO₂F: Σσ = 0
| Evidence Dimension | Net electron-withdrawing capacity (approximate Σσ) governing –SO₂F electrophilicity |
|---|---|
| Target Compound Data | Σσ ≈ +1.17 (2-NO₂ σₚ +0.78 + 5-Br σₘ +0.39) |
| Comparator Or Baseline | Benzenesulfonyl fluoride: Σσ = 0. 2-Nitrobenzenesulfonyl fluoride (NBSF): Σσ ≈ +0.78 (single NO₂). 4-Nitrobenzenesulfonyl fluoride: Σσ = +0.78. |
| Quantified Difference | ~1.5× the net σ of NBSF; >100-fold predicted rate enhancement over benzenesulfonyl fluoride for reactions with ρ ≥ 2 |
| Conditions | Calculated from standard Hammett σₘ and σₚ substituent constants; extrapolated using ρ values from Bunton & Aberlin (J. Org. Chem. 1970, 35, 1825–1828) for benzenesulfonyl fluoride hydrolysis. |
Why This Matters
This enables researchers to select a warhead with quantitatively higher electrophilicity for challenging, low-nucleophilicity protein targets without resorting to less stable sulfonyl chlorides.
- [1] Mukherjee, H.; Debreczeni, J.; Breed, J.; Tentarelli, S.; Aquila, B.; Dowling, J.; Whitty, A.; Grimster, N. P. A Study of the Reactivity of S(VI)–F Containing Warheads with Nucleophilic Amino-Acid Side Chains under Physiological Conditions. Org. Biomol. Chem. 2017, 15 (45), 9685–9695. View Source
- [2] Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc. 1937, 59 (1), 96–103. (σ values: NO₂ σₘ = +0.71, σₚ = +0.78; Br σₘ = +0.39, σₚ = +0.23). View Source
- [3] Bunton, C. A.; Aberlin, M. E. Spontaneous Hydrolysis of Sulfonyl Fluorides. J. Org. Chem. 1970, 35 (6), 1825–1828. View Source
